molecular formula C10H7NS B1347591 3-Methylbenzo[b]thiophene-2-carbonitrile CAS No. 3216-49-7

3-Methylbenzo[b]thiophene-2-carbonitrile

Cat. No.: B1347591
CAS No.: 3216-49-7
M. Wt: 173.24 g/mol
InChI Key: LYZMXDSIWAPCLH-UHFFFAOYSA-N
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Description

3-Methylbenzo[b]thiophene-2-carbonitrile is a heterocyclic compound featuring a thiophene ring fused to a benzene ring, with a methyl group at the 3-position and a carbonitrile group at the 2-position. This compound is part of the broader class of benzothiophenes, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzo[b]thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. This reaction is often carried out in the presence of a base such as potassium t-butoxide and may be facilitated by microwave irradiation to improve reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Gewald reaction or other condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and scalable for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methylbenzo[b]thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Properties

IUPAC Name

3-methyl-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZMXDSIWAPCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296353
Record name 3-methylbenzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3216-49-7
Record name 3216-49-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylbenzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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